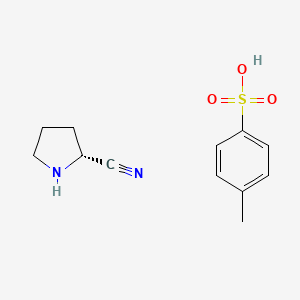
(Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide is a complex organic compound with a unique structure that includes a dimethylamino group, a nitro group, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-(2-(dimethylamino)vinyl)-5-nitropyridine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process can be optimized using techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of oxides.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with target proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide
- (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)propionamide
- (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)butyramide
Uniqueness
This compound is unique due to its specific combination of functional groups. The presence of both a dimethylamino group and a nitro group in the same molecule allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1415124-70-7 |
|---|---|
Molekularformel |
C11H14N4O3 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
N-[4-[(Z)-2-(dimethylamino)ethenyl]-5-nitropyridin-2-yl]acetamide |
InChI |
InChI=1S/C11H14N4O3/c1-8(16)13-11-6-9(4-5-14(2)3)10(7-12-11)15(17)18/h4-7H,1-3H3,(H,12,13,16)/b5-4- |
InChI-Schlüssel |
FPMKWJHOBZSMBR-PLNGDYQASA-N |
Isomerische SMILES |
CC(=O)NC1=NC=C(C(=C1)/C=C\N(C)C)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=NC=C(C(=C1)C=CN(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13908474.png)
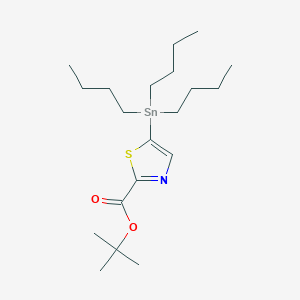
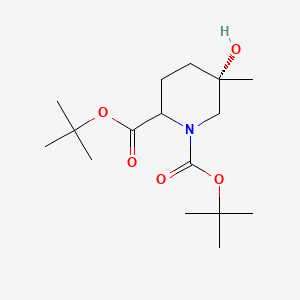

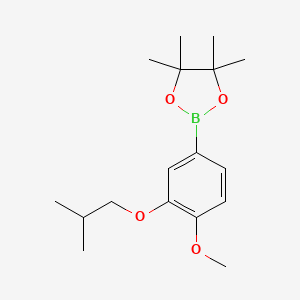

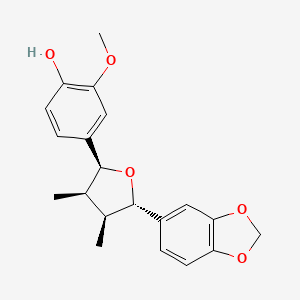

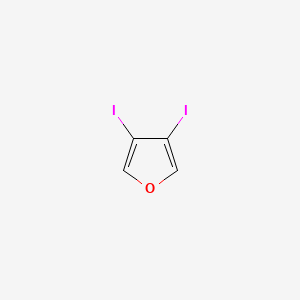
![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)
